4-Isoxazolecarboxamide, N,3-dimethyl-5-(5-nitro-2-furyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isoxazolecarboxamide, N,3-dimethyl-5-(5-nitro-2-furyl)- is a chemical compound with significant interest in various fields of scientific research. It is characterized by its unique structure, which includes an isoxazole ring and a nitrofuryl group.
Vorbereitungsmethoden
The synthesis of 4-Isoxazolecarboxamide, N,3-dimethyl-5-(5-nitro-2-furyl)- typically involves the following steps:
Cycloaddition Reaction: The isoxazole ring is often synthesized through a (3 + 2) cycloaddition reaction.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
4-Isoxazolecarboxamide, N,3-dimethyl-5-(5-nitro-2-furyl)- undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Cyclization: The isoxazole ring can undergo various cyclization reactions to form different heterocyclic compounds.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Isoxazolecarboxamide, N,3-dimethyl-5-(5-nitro-2-furyl)- has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industry: It is used in the synthesis of other complex molecules and materials.
Wirkmechanismus
The mechanism of action of 4-Isoxazolecarboxamide, N,3-dimethyl-5-(5-nitro-2-furyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The isoxazole ring may also play a role in binding to biological targets, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
4-Isoxazolecarboxamide, N,3-dimethyl-5-(5-nitro-2-furyl)- can be compared with other similar compounds such as:
N,5-Dimethyl-3-(5-nitro-2-furyl)-4-isoxazolecarboxamide: This compound has a similar structure but differs in the position of the methyl groups.
Other Nitroazoles: Compounds like pyrazoles, imidazoles, and triazoles also contain nitro groups and exhibit similar chemical properties.
The uniqueness of 4-Isoxazolecarboxamide, N,3-dimethyl-5-(5-nitro-2-furyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
21787-35-9 |
---|---|
Molekularformel |
C10H9N3O5 |
Molekulargewicht |
251.20 g/mol |
IUPAC-Name |
N,3-dimethyl-5-(5-nitrofuran-2-yl)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C10H9N3O5/c1-5-8(10(14)11-2)9(18-12-5)6-3-4-7(17-6)13(15)16/h3-4H,1-2H3,(H,11,14) |
InChI-Schlüssel |
AMFMEUVOBYWBTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=C1C(=O)NC)C2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.